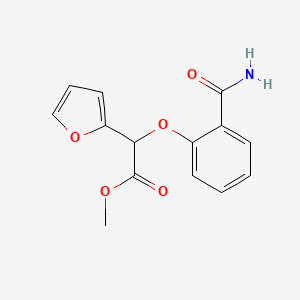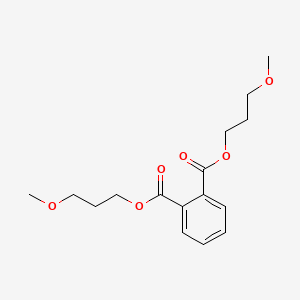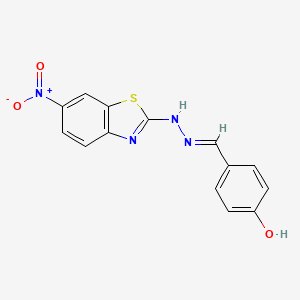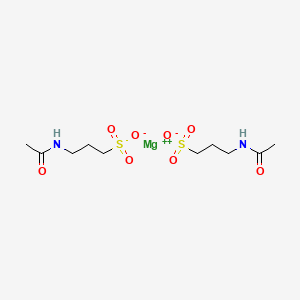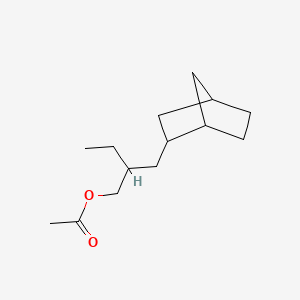
2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate is an organic compound with the molecular formula C14H24O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique chemical properties. This compound is often used in various industrial applications due to its distinctive chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate typically involves the esterification of 2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propan-1-ol with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters ensures efficient production.
化学反应分析
Types of Reactions
2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate exerts its effects depends on its interaction with molecular targets. The rigid bicyclo[2.2.1]heptane structure allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The acetate group can undergo hydrolysis, releasing the active alcohol which can further interact with biological targets.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate:
Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Another similar compound with a different substitution pattern on the bicyclic framework.
Uniqueness
2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
85099-13-4 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
2-(2-bicyclo[2.2.1]heptanylmethyl)butyl acetate |
InChI |
InChI=1S/C14H24O2/c1-3-11(9-16-10(2)15)6-14-8-12-4-5-13(14)7-12/h11-14H,3-9H2,1-2H3 |
InChI 键 |
QFCDGLRMLBAVGY-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1CC2CCC1C2)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


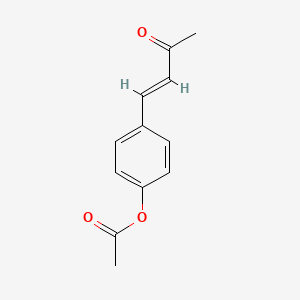
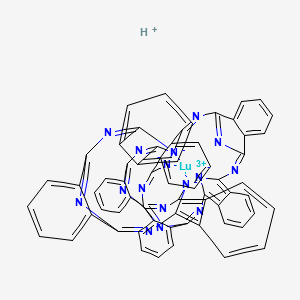
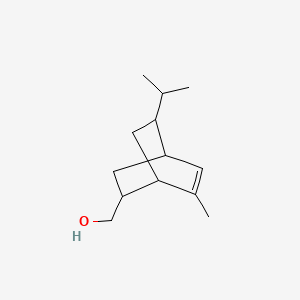
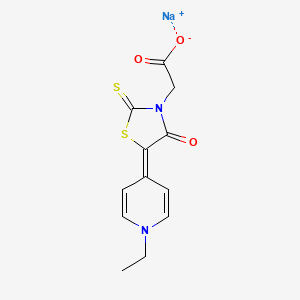

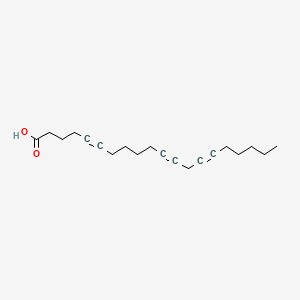
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)

![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
